4E2RCat is classified as a small-molecule inhibitor with the PubChem identifier 2287238. It belongs to a group of compounds that modulate the activity of translation factors, particularly those involved in the initiation phase of protein synthesis. Its primary function is to disrupt the eIF4E-eIF4G interaction, thereby inhibiting cap-dependent translation, which is often upregulated in various malignancies and viral infections .
The molecular structure of 4E2RCat has been analyzed using computational methods to understand its binding interactions with eIF4E. The compound's atomic coordinates were derived from PubChem, and molecular docking studies were performed using AutoDock Vina to predict its binding pose at the eIF4E binding site.
The primary chemical reaction involving 4E2RCat is its competitive inhibition of the eIF4E-eIF4G interaction. This inhibition prevents the assembly of the eIF4F complex necessary for cap-dependent translation.
The mechanism by which 4E2RCat exerts its effects involves blocking the formation of the eIF4F complex, which is essential for initiating translation. By inhibiting the interaction between eIF4E and eIF4G, 4E2RCat effectively reduces the translation of mRNAs that depend on this pathway.
While specific physical and chemical properties such as melting point or solubility are not extensively documented, general characteristics can be inferred based on similar compounds:
The primary applications of 4E2RCat lie within cancer research and virology:
The eukaryotic initiation factor 4F (eIF4F) complex is a heterotrimeric assembly comprising eIF4E (cap-binding protein), eIF4G (scaffolding protein), and eIF4A (RNA helicase). eIF4E recognizes the mRNA 5ʹ-7-methylguanosine (m⁷G) cap and recruits eIF4G, which serves as a platform for assembling other translation initiation components [1] [6]. Structurally, eIF4E contains three functional surfaces:
4E2RCat disrupts eIF4F assembly by targeting the dorsal surface of eIF4E, thereby preventing eIF4G binding. Biochemical studies using GST pulldown assays demonstrate that 4E2RCat pre-incubation with recombinant eIF4E reduces eIF4G binding by >80% compared to controls [3] [9]. Structural modeling suggests 4E2RCat occupies the hydrophobic cleft on eIF4E’s dorsal surface, sterically hindering the docking of the C:4E-BM α-helix of eIF4G [3]. This disruption prevents the conformational change in eIF4E that normally enhances its cap-binding affinity upon eIF4G association [6].
Table 1: Structural Characteristics of eIF4E Binding Motifs
Feature | Canonical 4E-BM (eIF4G/4E-BPs) | 4E2RCat Binding Site |
---|---|---|
Binding Surface | Dorsal eIF4E | Dorsal eIF4E |
Key Interactions | Hydrophobic (Y/LΦ), hydrogen bonds | Hydrophobic/electrostatic |
eIF4E Residues Involved | W73, D90, E103, R157 | W73, R112, K162 (predicted) |
Conformational Effect | Increases cap-binding affinity | Locks eIF4E in low-affinity state |
4E2RCat functions as a competitive inhibitor of protein partners sharing the eIF4E dorsal binding site. Key interactions include:
Notably, 4E2RCat exhibits selective pressure on eIF4E’s interactome:
Table 2: Competitive Binding Affinities of 4E2RCat
eIF4E Partner | Binding Motif | Kd (Partner-eIF4E) | IC₅₀ (4E2RCat) |
---|---|---|---|
eIF4G | YDRYFL (aa 617–622) | 200 nM | 25 μM |
4E-BP1 | YDRYFL (aa 54–59) | 150 nM | 75 μM |
PML (RING) | Non-canonical | 1.2 μM | >200 μM (no effect) |
4E2RCat preferentially suppresses cap-dependent translation while sparing or enhancing IRES-driven initiation:
In hepatocellular carcinoma (HCC) models, 4E2RCat synergizes with sorafenib by:
Table 3: Translational Efficiency Under 4E2RCat Treatment
mRNA Type | 5ʹUTR Features | Translation Efficiency (vs. Control) | Key Regulated Proteins |
---|---|---|---|
Cap-dependent (strong) | Short, unstructured | ~80% | β-actin, GAPDH |
Cap-dependent (weak) | Long, G/C-rich | 15–30% | Cyclin D1, VEGF, c-Myc |
Viral IRES (e.g., HCV) | Structured IRES | 200–300% | Viral polyprotein |
Cellular IRES (e.g., XIAP) | Complex IRES | 150–250% | XIAP, c-Jun, HIF1α |
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